Cas no 1261973-28-7 (3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid)
1261973-28-7 structure
Product Name:3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid
CAS-nummer:1261973-28-7
MF:C14H7F5O2
MW:302.196201562881
CID:2621557
PubChem ID:53226000
Update Time:2025-04-21
3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- DTXSID40689732
- 2',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
- 1261973-28-7
- 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95%
- MFCD18320086
- 2',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- 3-(2,5-DIFLUOROPHENYL)-5-TRIFLUOROMETHYLBENZOIC ACID
- 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid
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- Inchi: 1S/C14H7F5O2/c15-10-1-2-12(16)11(6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
- InChI-sleutel: FXVWOLNPDPNEAR-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1C1=CC(C(=O)O)=CC(C(F)(F)F)=C1)F
Berekende eigenschappen
- Exacte massa: 302.03662027Da
- Monoisotopische massa: 302.03662027Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 384
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 37.3Ų
3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid Gerelateerde literatuur
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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